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Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper

CVD precursor volatility sublimation enthalpy vapor pressure

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper, commonly designated Cu(hfac)₂ or copper(II) hexafluoroacetylacetonate, is a homoleptic Cu(II) β-diketonate complex bearing two fully fluorinated hfac ligands. It is a dark blue crystalline solid (mp 95–99 °C) that sublimes without decomposition at ~70 °C under vacuum and exhibits a room-temperature vapor pressure of approximately 0.06 Torr (8 Pa) — roughly two orders of magnitude higher than its non‑fluorinated analog Cu(acac)₂ under comparable conditions.

Molecular Formula C10H2CuF12O4
Molecular Weight 477.65 g/mol
Cat. No. B7779126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Molecular FormulaC10H2CuF12O4
Molecular Weight477.65 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cu+2]
InChIInChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
InChIKeyHZXGNBMOOYOYIS-PAMPIZDHSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper — Procurement-Grade Profile for Cu(hfac)₂ CVD/ALD and FEBID Precursor Selection


Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper, commonly designated Cu(hfac)₂ or copper(II) hexafluoroacetylacetonate, is a homoleptic Cu(II) β-diketonate complex bearing two fully fluorinated hfac ligands. It is a dark blue crystalline solid (mp 95–99 °C) that sublimes without decomposition at ~70 °C under vacuum and exhibits a room-temperature vapor pressure of approximately 0.06 Torr (8 Pa) — roughly two orders of magnitude higher than its non‑fluorinated analog Cu(acac)₂ under comparable conditions [1][2]. The compound is employed predominantly as a volatile copper source in chemical vapor deposition (CVD), atomic layer deposition (ALD), supercritical fluid deposition (SCFD), and focused electron beam induced deposition (FEBID) for fabrication of copper interconnects, thin films, and nanostructures in microelectronics [3]. Because the two electron-withdrawing hexafluoroacetylacetonate ligands dramatically alter the metal center's Lewis acidity, reduction potential, and surface reactivity compared to partially fluorinated or non‑fluorinated β-diketonate analogs, procurement decisions cannot assume interchangeability within this compound class [4].

Why In‑Class Substitution of Cu(hfac)₂ is Not Chemically or Operationally Valid — A Caution for Cu β-Diketonate Procurement


Within the family of copper β-diketonate precursors — spanning Cu(acac)₂ (non‑fluorinated), Cu(tfac)₂ (partially fluorinated), Cu(hfac)₂ (fully fluorinated), Cu(fod)₂ (fluorinated with bulky tert‑butyl groups), and the Cu(I) variants such as Cu(hfac)VTMS — each structural permutation drives a step-change in volatility, thermal stability, surface reactivity, and reduction chemistry [1][2]. The perfluorinated hfac ligand imparts uniquely high vapor pressure and Lewis acidity to Cu(hfac)₂, while the Cu(II) oxidation state fundamentally distinguishes its deposition mechanism from Cu(I) analogs: Cu(hfac)₂ requires an external reductant for metallic film formation, unlike Cu(hfac)VTMS which can disproportionate directly to Cu(0) [3]. These differences are not gradual but categorical, and using the wrong precursor for a given deposition tool, substrate set, or purity specification routinely results in orders-of-magnitude differences in growth rate, selectivity loss, excessive carbon/fluorine contamination, or complete failure of the deposition process [4]. The quantitative evidence assembled below demonstrates why procurement specifications must be compound-specific rather than class-generic.

Quantitative Head‑to‑Head Evidence: Where Cu(hfac)₂ Demonstrates Verifiable Differentiation from Its Closest Analogs


Vapor Pressure and Sublimation Enthalpy: Cu(hfac)₂ vs. Cu(acac)₂ — A Direct Volatility Comparison

Cu(hfac)₂ exhibits a room-temperature vapor pressure of approximately 0.06 Torr (~8 Pa) [1] and a sublimation enthalpy of 108 ± 6 kJ·mol⁻¹ [2]. In contrast, Cu(acac)₂ requires source temperatures of 147–163 °C to achieve usable partial pressures of only 0.92–1.58 × 10⁻³ Torr (ca. 0.12–0.21 Pa) for CVD processes, and its vapor pressure at room temperature is effectively negligible [3][4]. This represents an approximately 65‑fold or greater vapor pressure advantage for Cu(hfac)₂ at room temperature, enabling lower‑temperature precursor delivery, reduced energy consumption in bubbler systems, and compatibility with temperature‑sensitive substrates.

CVD precursor volatility sublimation enthalpy vapor pressure copper thin film

MOCVD Deposition Rate Under H₂O Vapor: Cu(hfac)₂ vs. Cu(acac)₂ — Direct Same-Study Quantitative Comparison

In a systematically controlled MOCVD study employing identical reactor configuration, reduced pressure (3325–5985 Pa), and H₂O vapor as co-reactant, Cu(hfac)₂ yielded a deposition rate of 44.4 nm/min at a substrate temperature of 385 °C and source temperature of 85 °C, while Cu(acac)₂ produced only 11 nm/min at a substrate temperature of 265 °C and source temperature of 147 °C [1]. Despite the higher substrate temperature used for Cu(hfac)₂, the 4.0‑fold higher deposition rate combined with a 62 °C lower source temperature demonstrates superior mass transport efficiency. The activation energy for Cu(acac)₂ was determined to be 22.2 kJ·mol⁻¹; no analogous value was extractable for Cu(hfac)₂ under these conditions, further highlighting the mechanistic differences between the two precursors [1].

MOCVD copper deposition deposition rate thin film growth copper metallization

Surface Reactivity and Fluorine Elimination Efficiency on HOPG: Cu(hfac)₂ vs. Cu(hfac)VTMS

On highly ordered pyrolytic graphite (HOPG) surfaces at room temperature, XPS analysis revealed that after reaction, the Cu/F atomic ratio for Cu(hfac)₂ was approximately 1:1 (vs. a stoichiometric starting ratio of 1:12), indicating highly efficient elimination of fluorine-containing ligand fragments. For Cu(hfac)VTMS, the post-reaction Cu/F ratio was approximately 4:1 (from a stoichiometric 1:6 ratio), evidencing substantially less efficient fluorine removal [1][2]. Furthermore, at elevated substrate temperature (200 °C), Cu(hfac)₂ formed nanoparticles with an average height of 17.2 nm on pristine HOPG, compared to only 5.4 nm for Cu(hfac)VTMS under identical conditions [1]. DFT calculations confirmed that the interaction of Cu(hfac)₂ with HOPG surface models is consistently more thermodynamically favorable than that of Cu(hfac)VTMS at the initial stages of deposition [1].

surface reactivity fluorine elimination HOPG defect-mediated deposition DFT

Deposition Selectivity Control via H(hfac) Co‑Reactant: A Cu(II)-Specific Advantage Over Cu(I) Precursors

The Cu(II) oxidation state of Cu(hfac)₂ imparts a mechanistically unique selectivity control not available with Cu(I) analogs. Cohen, Liehr, and Kasi demonstrated that both COD-Cu-hfac and Cu(hfac)₂ form a Cu(I)-hfac surface intermediate on Ag, but the presence of one extra hfac ligand on the Cu(hfac)₂-derived intermediate necessitates an external reductant to produce ligand-free Cu film [1]. Exploiting this mechanistic difference, addition of H(hfac) to the CVD feed gas with Cu(hfac)₂ poisons hydrogen-induced active sites on insulator surfaces (SiO₂), eliminating Cu nuclei growth and enabling intrinsically selective deposition on metal vs. insulator [2]. In contrast, identical H(hfac) addition to a Cu(hfac)(tmvs) process causes loss of selectivity because H(hfac) catalyzes the disproportionation reaction [2]. Arita et al. subsequently demonstrated selective Cu CVD on W vs. SiO₂ using Cu(hfac)₂ at 350 °C and 1 kPa [3].

selective CVD nucleation control hexafluoroacetylacetone Cu interconnects damascene

Oxidation State of Deposited Copper: Cu(hfac)₂ Deposits Cu(I) via Single-Electron Reduction — A Critical Distinction from Cu(hfac)VTMS

On H-terminated Si(111) surfaces, XPS analysis revealed that both Cu(acac)₂ and Cu(hfac)₂ deposit copper predominantly in the Cu(I) oxidation state via a single-electron surface reduction mechanism, whereas Cu(hfac)VTMS deposits predominantly metallic Cu(0) [1]. This distinction arises because the Cu(II) precursors accept one electron from the substrate to form a Cu(I)-containing surface intermediate, while the Cu(I) precursor can undergo direct disproportionation or further reduction to Cu(0). The controlled oxidation state accessible through Cu(hfac)₂ is valuable for applications requiring Cu(I) intermediates — such as Cu₂O film growth for photovoltaic or sensor applications — where Cu(hfac)VTMS would overshoot to Cu(0), and Cu(acac)₂ would suffer from inadequate volatility [1][2].

oxidation state control Cu(I) deposition surface-limited reaction XPS ALD

FEBID Post-Annealing Conductivity Enhancement: Five Orders of Magnitude Improvement for Cu(hfac)₂-Derived Deposits

In focused electron beam induced deposition (FEBID) using Cu(hfac)₂ as the organometallic precursor, the as-deposited material is amorphous with carbon, oxygen, and fluorine embedded in the matrix [1]. Upon post-growth annealing at 150–200 °C under vacuum, pure Cu nanocrystals form at the outer surface via migration of Cu atoms from the carbonaceous matrix, and four-point electrical measurements on FEBID-deposited lines showed five orders of magnitude (10⁵×) improvement in conductivity [1]. By comparison, as-deposited FEBID material from (hfac)Cu(I)(VTMS) and (hfac)Cu(I)(DMB) was already a nanocrystalline composite with Cu nanocrystals dispersed in the matrix — meaning the Cu(II) precursor offers a unique amorphous-to-crystalline transformation pathway that enables post-patterning purification [1][2]. The fluorine content of Cu(hfac)₂ FEBID deposits after annealing was found to be approximately zero or below the EDX detection limit [2].

FEBID post-growth annealing Cu nanocrystals electrical conductivity direct-write nanolithography

Procurement-Guiding Application Scenarios for Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper Based on Verified Differential Evidence


Selective Copper CVD on W/SiO₂ Patterned Substrates for Damascene Interconnect Processing

In ULSI back-end-of-line metallization requiring selective Cu deposition on tungsten vias/plugs while leaving SiO₂ dielectric surfaces metal-free, Cu(hfac)₂ is the precursor of choice. The H(hfac) co-reactant addition strategy — which poisons insulator nucleation sites for Cu(hfac)₂ but destroys selectivity for Cu(I) precursors — enables selective deposition at 350 °C and 1 kPa without requiring separate surface passivation (e.g., Me₃SiCl treatment) [1]. The quantitative selectivity window is backed by the mechanistic studies of Cohen et al. showing that Cu(hfac)₂'s extra surface hfac ligand mandates external reduction, providing a chemical handle absent in Cu(hfac)VTMS [2]. For procurement: specify high-purity anhydrous Cu(hfac)₂ (≥99.99% metals basis) to minimize oxygen-containing impurities that could compromise selectivity.

High-Throughput Blanket Copper MOCVD for Thin Film Metallization

When deposition throughput is the dominant procurement criterion, Cu(hfac)₂ delivers a 4.0× higher deposition rate (44.4 nm/min) compared to Cu(acac)₂ (11 nm/min) under comparable MOCVD conditions with H₂O vapor co-reactant, while operating at a 62 °C lower source temperature (85 °C vs. 147 °C) [1]. Pure copper films with electrical resistivities of 3–7 μΩ·cm have been demonstrated at substrate temperatures of 340–390 °C [2]. The lower source temperature reduces thermal stress on precursor delivery lines and extends bubbler lifetime. Procurement should prioritize lots with consistent particle size distribution and sublimation behavior (verified by TGA/DSC) to ensure reproducible mass delivery rates.

FEBID Direct-Write Nanofabrication with Post-Annealing Purification for Conductive Copper Nanostructures

For maskless direct-write fabrication of 3D copper nanostructures via FEBID, Cu(hfac)₂ uniquely provides an amorphous as-deposited matrix that can be post-processed into pure Cu nanocrystals with a five-orders-of-magnitude conductivity improvement upon annealing at 150–200 °C [1]. This amorphous-to-crystalline transformation is not replicated by Cu(I) hfac precursors, which form pre-existing Cu nanocrystals during deposition and thus lack the purification headroom [1]. The near-zero residual fluorine content after annealing (below EDX detection limit) makes Cu(hfac)₂-derived FEBID deposits competitive with physical vapor deposition purity for nanoscale interconnects [2]. Procurement specifications for FEBID applications should emphasize high chemical purity and absence of non-volatile residues.

Controlled-Oxidation-State Cu(I) Deposition for Cu₂O Thin Film Growth

For applications requiring deliberate Cu(I) deposition — such as Cu₂O-based photovoltaic absorbers, gas sensors, or catalytic surfaces — Cu(hfac)₂ deposits predominantly Cu(I) via a single-electron surface reduction mechanism on H-terminated Si(111), as confirmed by XPS [1]. This contrasts with Cu(hfac)VTMS, which yields predominantly metallic Cu(0) under identical conditions, and with Cu(acac)₂, which also produces Cu(I) but suffers from inadequate vapor pressure for practical CVD at moderate temperatures [1][2]. Cu(hfac)₂ is therefore the only precursor in this comparator set that simultaneously provides (a) sufficient volatility for CVD processing, (b) controlled Cu(I) deposition, and (c) efficient fluorine elimination (Cu/F ~1:1 after reaction).

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